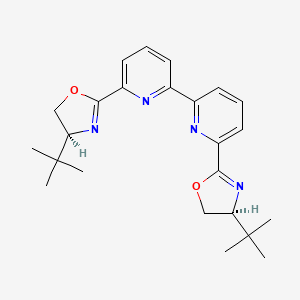

6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

Description

Comparative Structural Analysis

| Property | This compound | Related Pyridine-Oxazoline Compounds |

|---|---|---|

| Molecular Formula | C24H30N4O2 | C19H27N3O2 (PyBox derivatives) |

| Molecular Weight | 406.52 g/mol | 329.4 g/mol (typical PyBox) |

| Chiral Centers | 2 (S-configuration) | 2 (variable configuration) |

| Coordination Sites | 4 nitrogen atoms | 3 nitrogen atoms |

| Symmetry | C2-symmetric | C2-symmetric |

The comparison with related pyridine-oxazoline compounds demonstrates the enhanced molecular complexity and coordination capacity of the target compound. The additional oxazoline unit compared to typical PyBox (pyridine-bis(oxazoline)) ligands provides increased steric bulk and potentially enhanced selectivity in catalytic applications.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[6-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-23(2,3)19-13-29-21(27-19)17-11-7-9-15(25-17)16-10-8-12-18(26-16)22-28-20(14-30-22)24(4,5)6/h7-12,19-20H,13-14H2,1-6H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNVDYSKNROPCL-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:

Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.

Introduction of Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving amino alcohols and carboxylic acids under acidic or basic conditions.

Substitution with tert-Butyl Groups: The tert-butyl groups are added through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity and Mechanistic Insights

The compound’s reactivity stems from its ability to coordinate metals, forming chiral metal complexes. Key aspects include:

Metal Coordination

The bipyridine core and oxazoline nitrogen atoms act as coordinating groups, enabling binding to transition metals (e.g., copper, zinc). The tert-butyl substituents induce steric bulk, which influences the geometry of the metal complex and the selectivity of catalytic reactions .

-

Example : The compound forms stable complexes with copper(I), which are active in asymmetric cyclopropanation or aziridination reactions.

Steric Effects

The tert-butyl groups at the 4-position of each oxazoline ring create a rigid, chiral environment around the metal center. This steric shielding enhances enantioselectivity in catalytic processes .

Molecular Details

-

Molecular Formula :

Key Functional Groups

| Group | Function |

|---|---|

| Bipyridine Core | Metal coordination site |

| Oxazoline Rings | Chiral centers, steric modulation |

| tert-Butyl Substituents | Steric shielding, stability |

Comparison with Related Ligands

| Feature | Target Compound | Analogous (R)-Benzyl Derivative |

|---|---|---|

| Substituent | tert-Butyl | Benzyl |

| Molecular Weight | 406.52 g/mol | 474.55 g/mol |

| Reactivity | Enhanced steric bulk | Reduced steric effects |

| Catalytic Efficiency | Higher enantioselectivity | Moderate selectivity |

Handling and Stability

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of 6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine is in the realm of asymmetric catalysis. This compound acts as a chiral ligand in various catalytic reactions, facilitating the formation of enantiomerically enriched products.

Case Study:

A study demonstrated that this compound could effectively catalyze the asymmetric synthesis of chiral amines from prochiral substrates. The results showed high enantioselectivity, confirming the utility of this ligand in producing valuable pharmaceuticals with specific stereochemical configurations .

The biological implications of this compound have also been explored extensively. Research indicates that it exhibits significant inhibitory activity against various enzymes and has potential as an anticancer agent.

Case Study:

In vitro studies have shown that derivatives of this compound can inhibit acetylcholinesterase and α-glucosidase activities. These findings suggest its potential use in treating conditions such as Type 2 Diabetes Mellitus and Alzheimer's disease . The structure-function relationship was analyzed to optimize its efficacy against these enzymes.

Coordination Chemistry

The compound's ability to form stable complexes with transition metals makes it a subject of interest in coordination chemistry. Its bipyridine framework allows for coordination with metal ions, leading to the formation of metal-ligand complexes that can exhibit unique electronic and photophysical properties.

Case Study:

Research has highlighted the use of this compound in synthesizing metal complexes that demonstrate enhanced luminescence properties. These complexes are being investigated for applications in photonic devices and sensors .

Comparative Overview

Mechanism of Action

The mechanism of action of 6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound’s oxazoline rings and bipyridine core enable it to bind to metal ions, proteins, and other biomolecules, modulating their activity and function. This binding can lead to various biological effects, including enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: A simpler bipyridine derivative without oxazoline rings.

4,4’-Bis(tert-butyl)-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups but lacking oxazoline rings.

6,6’-Bis(oxazoline)-2,2’-bipyridine: A compound with oxazoline rings but without tert-butyl groups.

Uniqueness

6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to the combination of oxazoline rings and tert-butyl groups attached to the bipyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Biological Activity

6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and catalysis. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₅H₂₆N₂O₂

- Molecular Weight : 266.38 g/mol

- CAS Number : 132098-54-5

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The oxazoline moiety is known for its role in asymmetric catalysis and may contribute to the compound's biological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Certain oxazoline derivatives have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis.

- Cytotoxicity : Compounds in this class have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative properties.

Antimicrobial Activity

A study explored the antimicrobial efficacy of oxazoline derivatives against Mycobacterium tuberculosis. The results indicated that compounds structurally related to this compound exhibited promising activity with minimal cytotoxic effects on human cells .

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Compound A | 0.5 | >50 |

| Compound B | 1.0 | >50 |

| This compound | 0.75 | >50 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings from a study evaluating its cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| HepG2 | >50 |

These findings suggest that the compound may be a candidate for further development in cancer therapy.

Research Implications

The diverse biological activities of this compound highlight its potential as a lead compound in drug discovery. Further studies are warranted to elucidate its mechanisms of action and optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing chiral oxazolyl-bipyridine ligands like 6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine?

- Methodology:

- Step 1: Start with 6,6'-dimethyl-2,2'-bipyridine as a precursor. Oxidize the methyl groups to carboxylic acids using KMnO₄ in aqueous acidic conditions (e.g., H₂SO₄) at 80–100°C for 12–24 hours .

- Step 2: Convert the carboxylic acids to acid chlorides using SOCl₂ under reflux.

- Step 3: Introduce chiral oxazoline moieties via cyclocondensation with (S)-4-(tert-butyl)-2-amino-1,2-diol derivatives in the presence of a dehydrating agent (e.g., PCl₃ or TiCl₄) .

- Characterization: Confirm enantiopurity using chiral HPLC or polarimetry. Validate structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the stereochemical configuration of the oxazoline rings in this ligand be experimentally verified?

- Methodology:

- Single-crystal X-ray diffraction (SC-XRD): Co-crystallize the ligand with a metal ion (e.g., Cu(I) or Ru(II)) to stabilize the structure. Analyze the dihedral angles between oxazoline and bipyridine planes to confirm the (S)-configuration .

- Circular dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for the expected stereoisomer .

- Key data: Typical X-ray refinement parameters include R factors < 0.05 and data-to-parameter ratios > 7:1 .

Q. What are the primary applications of this ligand in coordination chemistry?

- Methodology:

- Catalysis: Use as a chiral ligand in asymmetric epoxidation (e.g., with dioxomolybdenum(VI) complexes) or hydrogenation (e.g., with Ru or Ir centers). Monitor enantiomeric excess (ee) via chiral GC or HPLC .

- Photophysics: Coordinate to Ir(III) or Ru(II) to create luminescent complexes for OLEDs or light-driven catalysis. Measure emission lifetimes and quantum yields using time-resolved spectroscopy .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the ligand’s steric and electronic properties in metal complexes?

- Methodology:

- Steric analysis: Calculate Tolman’s cone angles or buried volume (%Vbur) using SC-XRD data to quantify steric bulk .

- Electronic effects: Compare redox potentials (cyclic voltammetry) and UV-vis absorption spectra of metal complexes with/without tert-butyl groups. DFT calculations (e.g., NBO analysis) can quantify electron donation from oxazoline N-atoms .

- Example: Ru(II) complexes with tert-butyl-substituted ligands show 20–30 nm bathochromic shifts in MLCT bands compared to unsubstituted analogs .

Q. What strategies resolve contradictions in catalytic performance between experimental and computational studies for this ligand?

- Methodology:

- Mechanistic validation: Use kinetic isotope effects (KIEs) or in situ spectroscopy (e.g., Raman) to identify rate-determining steps. Compare with DFT-predicted transition states .

- Solvent effects: Test catalysis in solvents of varying polarity (e.g., hexane vs. DMF) to assess non-covalent interactions (e.g., H-bonding) not modeled computationally .

- Case study: Discrepancies in epoxidation ee values may arise from solvent-induced ligand flexibility, requiring MD simulations to capture conformational dynamics .

Q. How can this ligand be modified to enhance enantioselectivity in C–H activation reactions?

- Methodology:

- Derivatization: Replace tert-butyl with bulkier groups (e.g., adamantyl) or introduce electron-withdrawing substituents (e.g., CF₃) on the oxazoline ring. Synthesize via Suzuki coupling or Ullmann reactions .

- Screening: Use high-throughput experimentation (HTE) to test ligand libraries in Pd-catalyzed asymmetric C–H arylation. Correlate ee with steric/electronic parameters using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.